molecular formula C28H34O5 B11137578 ethyl 3-{4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate

Cat. No.: B11137578
M. Wt: 450.6 g/mol
InChI Key: WOAXFDUUAHOWJD-UHFFFAOYSA-N
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Description

Ethyl 3-{4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, a pentamethylbenzyloxy group at position 7, and an ethyl propanoate moiety at position 3.

Properties

Molecular Formula

C28H34O5

Molecular Weight

450.6 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoate

InChI

InChI=1S/C28H34O5/c1-9-31-26(29)13-11-23-20(7)22-10-12-25(21(8)27(22)33-28(23)30)32-14-24-18(5)16(3)15(2)17(4)19(24)6/h10,12H,9,11,13-14H2,1-8H3

InChI Key

WOAXFDUUAHOWJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C(=C(C(=C3C)C)C)C)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 4,8-Dimethyl-7-Hydroxycoumarin

Resorcinol (1,3-dihydroxybenzene) is reacted with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C. The methyl groups at positions 4 and 8 are introduced via alkylation during the cyclization step. The product is purified via recrystallization from ethanol, yielding colorless crystals (m.p. 194–196°C).

Key Reaction Conditions

ReactantsCatalystTemperatureYield
Resorcinol + Ethyl acetoacetateH₂SO₄ (conc.)0–5°C85–92%

Introduction of the Pentamethylbenzyloxy Group

The 7-hydroxy group of the coumarin core is functionalized with a pentamethylbenzyl (PMB) ether moiety to enhance steric bulk and electronic stability. This step requires Mitsunobu conditions or Williamson ether synthesis , depending on the reactivity of the benzylating agent.

Williamson Ether Synthesis

4,8-Dimethyl-7-hydroxycoumarin is treated with pentamethylbenzyl bromide in anhydrous acetone, using potassium carbonate as a base. The reaction proceeds at reflux (56°C) for 12 hours, achieving 78% yield of the PMB-protected intermediate.

Spectroscopic Validation

  • ¹H-NMR (CDCl₃) : δ 5.21 (s, 2H, OCH₂Ar), 2.35 (s, 15H, Ar-CH₃), 6.72 (s, 1H, H-3 coumarin).

  • IR (KBr) : 1720 cm⁻¹ (C=O lactone), 1245 cm⁻¹ (C-O-C ether).

Propanoate Esterification at Position 3

The propanoate side chain is introduced via Michael addition or nucleophilic acyl substitution . Ethyl acrylate serves as the acyl donor, with catalytic triethylamine facilitating the reaction.

Michael Addition Protocol

The PMB-protected coumarin is dissolved in dry THF under nitrogen atmosphere. Ethyl acrylate (1.2 equiv) is added dropwise, followed by triethylamine (0.1 equiv). The mixture is stirred at 25°C for 24 hours, yielding the propanoate ester after column chromatography (hexane/ethyl acetate, 3:1).

Optimization Data

SolventCatalystTime (h)Yield
THFEt₃N2465%
DMFDBU1858%

Final Product Characterization

The target compound is characterized via high-resolution mass spectrometry (HRMS) and multidimensional NMR .

Structural Elucidation

  • HRMS (ESI+) : m/z Calcd for C₂₉H₃₄O₆ [M+H]⁺: 503.2432; Found: 503.2428.

  • ¹³C-NMR (DMSO-d₆) : δ 160.1 (C-2, lactone), 152.3 (C-7, OCH₂Ar), 21.5–29.8 (Ar-CH₃), 14.1 (COOCH₂CH₃).

Challenges and Mitigation Strategies

Steric Hindrance from the PMB Group

The bulky pentamethylbenzyl group at position 7 slows down subsequent reactions. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) improves reaction kinetics.

Regioselectivity in Esterification

Competing reactions at the 3- vs. 4-positions are mitigated by pre-coordinating the coumarin carbonyl with Lewis acids (e.g., ZnCl₂), directing the propanoate to position 3.

Comparative Analysis of Synthetic Routes

Route Efficiency

StepMethodYieldPurity (HPLC)
Coumarin formationPechmann condensation90%98%
PMB protectionWilliamson ether78%95%
Propanoate additionMichael addition65%97%

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

The compound ethyl 3-{4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a complex organic molecule with various potential applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and materials science. This article explores its applications, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C28H34O5
  • CAS Number : 858756-89-5
  • Molecular Weight : 446.57 g/mol

The structure of this compound features a chromenone backbone, which is known for its diverse biological activities.

Medicinal Chemistry

This compound exhibits potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications in medicinal chemistry include:

  • Antioxidant Activity : Research indicates that compounds with chromenone structures can exhibit significant antioxidant properties, which may help in preventing oxidative stress-related diseases.
  • Anticancer Properties : Some studies have suggested that derivatives of chromenones can inhibit cancer cell proliferation. This compound may be investigated for its efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of chromenone derivatives. The results indicated that specific modifications to the chromenone structure enhanced cytotoxicity against breast cancer cells (MCF-7). This compound could be a candidate for similar studies due to its structural features.

Biochemical Research

In biochemical applications, this compound can serve as a probe or tool for studying enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies : Given the structural complexity, it may act as an inhibitor for specific enzymes involved in metabolic disorders.

Data Table: Enzyme Inhibition Potential

Compound NameTarget EnzymeInhibition TypeReference
Ethyl 3-{4,8-dimethyl...}Cytochrome P450Competitive
Ethyl 3-{4,8-dimethyl...}Aldose ReductaseNoncompetitive

Materials Science

The unique chemical structure allows for potential applications in materials science:

  • Polymer Synthesis : The compound can be utilized in synthesizing new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Research conducted at a leading university demonstrated the incorporation of chromenone derivatives into polymer matrices improved UV stability and mechanical properties. Ethyl 3-{4,8-dimethyl...} was noted for its potential use in developing advanced coatings.

Cosmetic Applications

Due to its antioxidant properties, this compound may also find applications in cosmetic formulations aimed at skin protection against environmental stressors.

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 3-{4,8-dimethyl-7-[(4-tert-butylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate 4,8-dimethyl; 7-(4-tert-butylbenzyloxy) C₂₈H₃₂O₅ 456.55 Higher lipophilicity due to tert-butyl group; no halogen substituents.
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate 6-chloro; 4-methyl; 7-propoxy C₁₈H₂₁ClO₅ 352.80 Lower molecular weight; propoxy group reduces steric hindrance.
Ethyl 3-[6-chloro-7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate 6-chloro; 4-methyl; 7-(3-chlorobenzyloxy) C₂₂H₂₀Cl₂O₅ 435.30 Dichlorinated structure increases density (1.3 g/cm³); higher boiling point.
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoate 6-chloro; 4-methyl; 7-(pentamethylbenzyloxy) C₂₇H₃₁ClO₅ 470.98 Extreme lipophilicity (XLogP3 ~5.0 inferred); bulky pentamethylbenzyloxy group.
Target Compound : Ethyl 3-{4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate (Inferred) 4,8-dimethyl; 7-(pentamethylbenzyloxy) C₂₈H₃₂O₅ 456.55 Predicted high lipophilicity; absence of halogens may enhance metabolic stability.

Key Observations:

Substituent Effects :

  • Halogens : Chlorine substituents (e.g., in ) increase molecular weight and polarity but may enhance binding to biological targets.
  • Alkoxy Groups : Propoxy () and benzyloxy derivatives () modulate solubility and steric effects. Pentamethylbenzyloxy () drastically increases hydrophobicity.
  • Methyl Groups : The 4,8-dimethyl configuration in the target compound reduces ring reactivity compared to chloro-substituted analogs.

Physicochemical Trends :

  • Higher halogen content correlates with increased density (e.g., 1.3 g/cm³ in ).
  • Bulky substituents (tert-butyl, pentamethylbenzyl) elevate molecular weight and boiling points (e.g., 580.9°C in ).

Synthetic Considerations: Analogs like and are synthesized via nucleophilic substitution or esterification, often purified using silica chromatography ().

Research Findings and Analytical Data

  • Structural Characterization : Techniques such as $^1$H/$^13$C NMR, IR, and HRMS (as in ) are critical for confirming substituent positions and purity.
  • Thermal Properties : Boiling points and melting points vary widely; for example, has a boiling point of 580.9°C, while reports a melting point of 57–62°C for a structurally distinct analog.

Biological Activity

Ethyl 3-{4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate (CAS Number: 858756-89-5) is a synthetic compound belonging to the class of chromen derivatives, which are known for their diverse biological activities. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The molecular formula of this compound is C28H34O5C_{28}H_{34}O_5. The compound features a chromen backbone with various substituents that may influence its biological properties.

Physical Properties

PropertyValue
Molecular Weight446.57 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that chromen derivatives can scavenge free radicals effectively, suggesting potential health benefits in oxidative stress management .

Anticancer Properties

Several studies have indicated that chromen-based compounds possess anticancer activity. For instance, a derivative with a similar structure was found to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms . The specific mechanisms by which this compound exerts its anticancer effects warrant further investigation.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB . This could make it a candidate for therapeutic applications in inflammatory diseases.

Enzyme Inhibition

Research indicates that certain chromen derivatives can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways or signaling cascades relevant to disease processes. Specific studies on this compound are needed to confirm these effects.

Case Studies

  • Study on Antioxidant Activity : A comparative analysis of various chromen derivatives revealed that those with pentamethylbenzyl substitutions showed enhanced antioxidant capacity compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .
  • Anticancer Study : In vitro studies demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

Q & A

Basic: What methodologies are recommended for synthesizing this compound?

Answer:
Synthesis typically involves multi-step coupling reactions. A validated approach for analogous coumarin derivatives includes:

  • Step 1: Reacting a hydroxyl-substituted coumarin core with pentamethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
  • Step 2: Esterification of the propanoic acid side chain using ethyl chloride or ethanol with a coupling agent like EDC●HCl and catalytic DMAP in dichloromethane (DCM) .
  • Purity Validation: Post-synthesis purification via column chromatography and characterization using ¹H/¹³C NMR and HRMS (ESI) to confirm >90% purity .

Basic: How can researchers confirm structural integrity?

Answer:
X-ray crystallography is the gold standard:

  • Data Collection: Use single-crystal diffraction data (Mo Kα radiation, λ = 0.71073 Å).
  • Structure Solution: Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, ensuring anisotropic displacement parameters for all non-H atoms .
  • Validation: Cross-check with WinGX/ORTEP for visualization and geometric analysis (e.g., bond angles, torsion) .

Advanced: How to integrate computational methods into synthesis design?

Answer:
Adopt the ICReDD framework :

  • Reaction Path Search: Use quantum chemical calculations (DFT) to model reaction pathways and identify transition states.
  • Data-Driven Optimization: Apply machine learning to predict optimal conditions (e.g., solvent, temperature) from experimental datasets, reducing trial-and-error approaches .
  • Feedback Loop: Refine computational models using experimental outcomes (e.g., yield, selectivity) .

Advanced: How to resolve discrepancies in spectroscopic data?

Answer:
Multi-Technique Cross-Validation :

  • NMR Contradictions: Compare experimental ¹H/¹³C shifts with DFT-predicted chemical shifts (GIAO method).
  • HRMS Ambiguities: Recalculate exact masses using isotopic distribution algorithms (e.g., Isotope Pattern Calculator).
  • Case Study: If a carbonyl peak is absent in IR, confirm lactone ring formation via X-ray or NOESY NMR .

Safety: What are critical handling protocols?

Answer:

  • PPE: Wear chemical-resistant gloves (e.g., nitrile) and full-body suits (Type 4-B) to prevent dermal exposure .
  • Respiratory Protection: Use NIOSH/CEN-certified respirators (OV/AG/P99 or P95) in poorly ventilated areas .
  • Storage: Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .

Stability: Under what conditions does degradation occur?

Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (typically >150°C for coumarin derivatives).
  • Photostability: Expose to UV light (254 nm) and monitor via HPLC for byproduct formation.
  • Solution Stability: Test in polar solvents (e.g., DMSO, H₂O) at varying pH (3–10) over 72 hours .

Advanced: How to optimize reaction yields?

Answer:

  • Design of Experiments (DoE): Use factorial design to assess variables (catalyst loading, solvent polarity, reaction time).
  • Catalyst Screening: Test alternatives to EDC●HCl (e.g., DCC, HATU) for improved coupling efficiency .
  • In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust conditions dynamically .

Advanced: Refining crystallographic data with SHELXL

Answer:

  • Anisotropic Refinement: Assign ADPs to all non-H atoms; apply restraints for disordered regions.
  • Twinning Analysis: Use TWIN/BASF commands in SHELXL for data with suspected twinning .
  • Validation Tools: Check R1/wR2 convergence (<5% discrepancy) and PLATON alerts for missed symmetry .

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